Disperse Blue 102 is classified as an azo dye, which contains one or more azo groups (-N=N-) in its structure. Azo dyes are widely used due to their vibrant colors and stability. The molecular formula for Disperse Blue 102 is with a molecular weight of 365.41 g/mol . This compound is produced through various synthetic methods and is often used in formulations for hair dyes, plastics, and other applications requiring color stability under heat and light .
The synthesis of Disperse Blue 102 typically involves a multi-step process that includes diazotization and coupling reactions. The general steps are as follows:
Disperse Blue 102 has a complex molecular structure characterized by its azo linkage and sulfonic acid group, contributing to its solubility in water.
CCN(CC(O)CO)c1ccc(N=Nc2ncc(s2)[N+](=O)[O-])c(C)c1
InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3/b18-17+
The presence of the thiazole ring and the nitro group enhances the dye's properties, including its chromaticity and stability under various conditions.
Disperse Blue 102 participates in several chemical reactions typical of azo compounds:
These reactions often require specific conditions such as controlled temperature and pH levels to optimize yields and minimize by-products.
The mechanism of action for Disperse Blue 102 primarily involves its ability to interact with fiber substrates through adsorption processes.
This mechanism is crucial for achieving uniform coloration in textile applications.
Disperse Blue 102 exhibits several important physical and chemical properties:
Property | Value |
---|---|
Melting Point | -93.9 °C |
Boiling Point | 65 °C |
Flash Point | 11 °C (52 °F) |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions but sensitive to light |
These properties influence its handling and application in various industries.
Disperse Blue 102 finds extensive use across multiple fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2